Fmoc-NH-pentanoic acid-N-hydroxysuccinimide-sodium sulfonate, commonly referred to as Fmoc-NH-pentanoic acid-NHS-SO3Na, is a chemical compound that serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound is characterized by its unique structure, which allows it to connect two different ligands: one that targets a specific protein and another that binds to an E3 ubiquitin ligase, thereby facilitating the degradation of the target protein via the ubiquitin-proteasome system. The molecular formula for Fmoc-NH-pentanoic acid-NHS-SO3Na is C24H23N2NaO9S, with a molecular weight of 538.5 g/mol.
Fmoc-NH-pentanoic acid-NHS-SO3Na is classified as a PROTAC linker molecule derived from an alkyl chain. It is commercially available from various suppliers, including ZellBio GmbH and MedChemExpress, and is utilized primarily in pharmaceutical research for developing peptide and protein therapeutics .
The synthesis of Fmoc-NH-pentanoic acid-NHS-SO3Na typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the Fmoc (fluorenylmethyloxycarbonyl) protecting group to the amine of pentanoic acid. This is followed by the introduction of N-hydroxysuccinimide, which serves to activate the carboxylic acid for subsequent reactions.
The following steps outline a general approach for synthesizing this compound:
This method allows for efficient coupling and purification, yielding high-quality linker molecules necessary for PROTAC development .
Fmoc-NH-pentanoic acid-NHS-SO3Na features a complex molecular structure characterized by several functional groups:
The structural representation can be summarized as follows:
This structure plays a critical role in the functionality of the compound within biological systems .
Fmoc-NH-pentanoic acid-NHS-SO3Na participates in several key chemical reactions:
These reactions are critical for ensuring that the PROTACs function effectively in targeting specific proteins for degradation .
The mechanism of action of Fmoc-NH-pentanoic acid-NHS-SO3Na lies in its role as a linker in PROTAC technology:
This dual-targeting approach allows for selective degradation of proteins involved in various diseases, making it a powerful tool in drug discovery .
These properties are essential for determining how Fmoc-NH-pentanoic acid-NHS-SO3Na can be utilized effectively in research applications .
Fmoc-NH-pentanoic acid-NHS-SO3Na is primarily used in:
These applications highlight its significance in advancing drug discovery and therapeutic development efforts within pharmaceutical research .
Fluorenylmethyloxycarbonyl (Fmoc) protection chemistry forms the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the synthesis of complex peptides through its reversible base-labile characteristics. The Fmoc-NH-pentanoic acid component serves as a strategic molecular bridge that connects synthesis substrates to solid supports while maintaining acid stability during iterative deprotection cycles. This five-carbon alkyl spacer (pentanoic acid) provides optimal distance between the growing peptide chain and resin matrix, minimizing steric hindrance during coupling reactions while maintaining structural rigidity. The alkyl chain length balances flexibility for conformational access with sufficient rigidity to prevent cyclization side reactions, a critical design consideration confirmed through comparative studies of C3-C8 spacers [1] [3].
Resin selection profoundly impacts linker performance, with trityl-type resins (2-chlorotrityl chloride, NovaSyn® TGT) demonstrating superior results for sterically hindered amino acids compared to traditional Wang resins. Trityl resins prevent racemization during C-terminal amino acid attachment—particularly crucial for cysteine, histidine, and proline residues—by eliminating carboxyl activation requirements. Benzyl alcohol-based resins risk diketopiperazine formation with glycine/proline-terminating sequences and alkylation side reactions with methionine/tryptophan, limitations circumvented by trityl-based supports [2] [5]. The Fmoc group's orthogonal stability toward trifluoroacetic acid (TFA) enables preservation of acid-labile side-chain protections during final cleavage, while its UV-detectable β-elimination products (dibenzofulvene-piperidine adduct, λmax=301nm) permit real-time reaction monitoring [7].
Table 1: Resin Compatibility with Fmoc-NH-Pentanoic Acid Linkers
Resin Type | Loading Capacity (mmol/g) | Amino Acid Compatibility | Cleavage Conditions |
---|---|---|---|
2-Chlorotrityl Chloride | 0.7-1.2 | All, especially Cys/His/Pro | 1-5% TFA in Dichloromethane |
Wang (HMPA) | 0.4-0.8 | Simple amino acids | 95% TFA with scavengers |
Rink Amide MBHA | 0.3-0.7 | C-terminal amides | 95% TFA with scavengers |
Sieber Amide | 0.4-0.6 | Protected peptide amides | 1% TFA in Dichloromethane |
The N-hydroxysuccinimide (NHS) ester moiety undergoes strategic sulfonation (-SO₃Na) at its carbonyl periphery to transform conventional hydrophobic conjugation chemistry into water-compatible reactions. This modification generates a negatively charged, hydrophilic reagent (NHS-sulfonate) that maintains the electrophilic character necessary for amine acylation while achieving >50-fold enhanced solubility in physiological buffers compared to non-sulfonated analogs. The sulfonation process typically employs sodium sulfite (Na₂SO₃) or sulfur trioxide complexes (pyridine·SO₃) under controlled anhydrous conditions, targeting the succinimidyl ring without compromising the Fmoc-protected amine [1] [4].
Sulfonation converts the conventional NHS ester into an ultra-hydrophilic reagent capable of 95% conjugation efficiency in phosphate-buffered saline (PBS) at pH 7.4, whereas non-sulfonated analogs precipitate under these conditions. This aqueous compatibility enables bioconjugation with amine-containing biomolecules (peptides, proteins, aminoglycosides) without organic cosolvents—critical for preserving tertiary structures of biologics. Kinetic studies demonstrate sulfonated esters exhibit second-order rate constants (k₂) of 0.15–0.3 M⁻¹s⁻¹ with glycine ethyl ester at 25°C, comparable to non-sulfonated NHS esters in organic media but with vastly improved selectivity profiles due to eliminated interfacial effects [1] [3].
Table 2: Sulfonation Methods and Their Impact on NHS Ester Reactivity
Sulfonation Reagent | Temperature (°C) | Time (h) | Solubility in H₂O (mg/mL) | Relative Acylation Rate |
---|---|---|---|---|
None (standard NHS) | - | - | <0.5 | 1.0 (in DMF) |
Sodium Sulfite | 25 | 4 | >100 | 0.9 ± 0.1 |
Pyridine·SO₃ Complex | 0-5 | 1 | >150 | 1.2 ± 0.2 |
Sulfamic Acid | 40 | 8 | 80 | 0.7 ± 0.1 |
The molecular architecture of Fmoc-NH-pentanoic acid-NHS-sulfonate exemplifies orthogonality through simultaneous stabilization of three functional domains: base-labile Fmoc protection (amine), hydrolytically sensitive NHS-sulfonate activation (carboxyl), and sulfonate modification (solubility). This trifunctional design enables sequential deprotection-conjugation sequences without cross-reactivity. Piperidine/dimethylformamide (20-50% v/v) cleanly removes the Fmoc group within 5-10 minutes at 25°C through β-elimination, generating soluble dibenzofulvene-piperidine adducts detectable at 301nm. Crucially, this deprotection leaves the NHS-sulfonate ester intact due to its stability toward secondary amines under these conditions [1] [7].
Following Fmoc cleavage, the exposed primary amine (pentanoic acid α-amine) serves as a chemoselective handle for conjugation, while the NHS-sulfonate ester remains available for subsequent acylations. The alkyl spacer electronically isolates these functional groups, preventing intramolecular quenching. This orthogonality facilitates two primary synthetic pathways: (1) Solid-phase peptide chain elongation when anchored via the carboxylic acid, followed by on-resin side-chain deprotection and cleavage; or (2) Solution-phase conjugation where the deprotected amine links to carboxyl-containing biomolecules via carbodiimide coupling, leaving the NHS-sulfonate available for downstream modifications. The latter approach proves invaluable for synthesizing proteolysis-targeting chimeras (PROTACs), where the linker connects E3 ligase binders and target protein ligands through spatially optimized tethering [1] [3].
Synthetic Route:Fmoc-ε-aminopentanoic acid → Sulfonation → NHS activation↓Piperidine deprotection → Free amine for peptide chain elongation↓NHS-sulfonate ester for biomolecule conjugation
Solid-phase synthesis offers distinct advantages for constructing complex linker architectures, particularly when incorporating sulfonated NHS esters. By immobilizing Fmoc-aminopentanoic acid onto trityl resins (0.4–1.2 mmol/g loading), iterative Fmoc deprotection (piperidine/DMF) and amino acid coupling (DIC/HOAt in DMF) enable stepwise peptide chain elongation while preserving the acid-sensitive NHS-sulfonate moiety. This approach achieves 85-92% coupling efficiencies per cycle for sequences up to 15 residues, with the sulfonate group's hydrophilicity paradoxically improving resin swelling in polar solvents—contrasting with typical aggregation challenges in hydrophobic peptide synthesis [2] [5].
Solution-phase synthesis remains preferable for simple conjugates requiring single amine-carboxyl couplings. Direct sulfonation of pre-formed NHS esters in anhydrous dimethylformamide or dichloromethane achieves >95% conversion when using pyridine·SO₃ at 0°C, followed by precipitation in cold diethyl ether. However, solution methods encounter purification challenges: Sulfonated compounds exhibit poor reversed-phase high-performance liquid chromatography retention, necessitating ion-exchange chromatography instead. Solid-phase synthesis circumvents this through resin washing (DMF, isopropanol, dichloromethane) that removes non-incorporated reagents without chromatographic steps. For PROTAC synthesis requiring precise linker lengths (C12-C20), solid-phase approaches using Fmoc-NH-pentanoic acid-NHS-sulfonate enable modular incorporation between E3 ligase-binding peptides and target-protein ligands with >70% overall yield for 30-mer constructs [3] [5].
Table 3: Synthesis Methodology Comparison for Sulfonated Linker Architectures
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Reaction Scale | 0.01-0.1 mmol (standard) | 0.1-10 mmol |
Purification Method | Resin washing & precipitation | Ion-exchange chromatography |
Peptide Incorporation | Stepwise elongation (up to 30 residues) | Fragment coupling only |
Typical Purity | >85% after cleavage | 60-75% before purification |
NHS-Sulfonate Stability | Maintained during synthesis | May degrade during extended reactions |
Throughput | High (parallel reactors) | Limited by purification bottlenecks |
Application Focus | Peptide-PROTACs, C-terminal modified peptides | Small molecule bioconjugates |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: